4,4,5,5,5-Pentafluoropentane-1-thiol synthesis pathway
4,4,5,5,5-Pentafluoropentane-1-thiol synthesis pathway
An In-depth Technical Guide to the Synthesis of 4,4,5,5,5-Pentafluoropentane-1-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a viable synthetic pathway for 4,4,5,5,5-pentafluoropentane-1-thiol, a key intermediate in the synthesis of pharmaceuticals such as the anti-breast cancer agent Fulvestrant.[1][2] The synthesis is presented in two main stages: the preparation of the precursor alcohol, 4,4,5,5,5-pentafluoro-1-pentanol, followed by its conversion to the target thiol. Two effective methods for the final conversion are detailed.
Overall Synthesis Pathway
The synthesis commences with the radical addition of perfluoroethyl iodide to allyl alcohol, followed by a dehalogenation step to yield 4,4,5,5,5-pentafluoro-1-pentanol. This alcohol is then converted to the desired 4,4,5,5,5-pentafluoropentane-1-thiol.
Caption: Overall synthesis pathway for 4,4,5,5,5-Pentafluoropentane-1-thiol.
Part 1: Synthesis of 4,4,5,5,5-Pentafluoro-1-pentanol
This two-step process is adapted from a patented procedure and is reported to have a high overall yield.[3]
Step 1.1: Radical Addition to form 4,4,5,5,5-Pentafluoro-2-iodo-1-pentanol
The first step involves the radical-initiated addition of perfluoroethyl iodide to allyl alcohol.
Experimental Protocol:
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In a suitable reaction vessel, combine 130 g of perfluoroethyl iodide, 300 g of allyl alcohol, and 380 ml of water.
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Initiate the reaction by adding a solution of 100 g of sodium dithionite and 50 g of sodium bicarbonate in water.
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Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by gas chromatography (GC).
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Upon completion, the organic phase is separated.
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The product, 4,4,5,5,5-pentafluoro-2-iodo-1-pentanol, is isolated. A purity of 97% (by GC) has been reported for this intermediate.[3]
Step 1.2: Hydrogenolytic Dehalogenation to form 4,4,5,5,5-Pentafluoro-1-pentanol
The iodo-alcohol intermediate is then dehalogenated to yield the desired pentafluoropentanol.
Experimental Protocol:
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The crude 4,4,5,5,5-pentafluoro-2-iodo-1-pentanol from the previous step is subjected to hydrogenolytic dehalogenation.
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This is typically carried out in the presence of a catalyst (e.g., Palladium on carbon), an acid binder (e.g., a tertiary amine like triethylamine), and a suitable solvent (e.g., methanol or ethanol).
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The reaction is performed under a hydrogen atmosphere.
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After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure.
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The resulting crude product is purified by distillation.
| Parameter | Value | Reference |
| Starting Materials | Perfluoroethyl iodide, Allyl alcohol | [3] |
| Intermediate | 4,4,5,5,5-Pentafluoro-2-iodo-1-pentanol | [3] |
| Final Product (Part 1) | 4,4,5,5,5-Pentafluoro-1-pentanol | [3] |
| Overall Yield (Part 1) | 88% | [3] |
| Boiling Point of Product | 130°C at 1013 mbar | [3] |
| Purity of Final Product | 99.9% (by GC) | [3] |
Part 2: Conversion of 4,4,5,5,5-Pentafluoro-1-pentanol to 4,4,5,5,5-Pentafluoropentane-1-thiol
Two primary routes are presented for this conversion.
Route A: Synthesis via an Alkyl Halide Intermediate
This is a robust, two-step method involving the conversion of the alcohol to an iodide, followed by reaction with thiourea and subsequent hydrolysis.
Caption: Route A: Synthesis of the target thiol via an alkyl iodide intermediate.
Step 2.A.1: Synthesis of 4,4,5,5,5-Pentafluoropentyl Iodide
The alcohol is converted to the corresponding iodide, a more reactive intermediate for nucleophilic substitution.[4]
Experimental Protocol:
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To a solution of 4,4,5,5,5-pentafluoro-1-pentanol in an appropriate anhydrous solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere, add triphenylphosphine, imidazole, and iodine.
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Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or GC).
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The reaction mixture is then washed with aqueous sodium thiosulfate solution to remove excess iodine, followed by water and brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The crude product can be purified by column chromatography or distillation.
Step 2.A.2: Synthesis of 4,4,5,5,5-Pentafluoropentane-1-thiol
The iodide is reacted with thiourea to form an isothiouronium salt, which is then hydrolyzed to the thiol. This method is often preferred as it minimizes the formation of sulfide byproducts.
Experimental Protocol:
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A solution of 4,4,5,5,5-pentafluoropentyl iodide and thiourea in a suitable solvent (e.g., ethanol) is heated at reflux.
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After the formation of the S-(4,4,5,5,5-pentafluoropentyl)isothiouronium iodide salt is complete, the solvent is removed.
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The resulting salt is then hydrolyzed by heating with an aqueous solution of a base (e.g., sodium hydroxide).
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After cooling, the reaction mixture is acidified with a dilute acid (e.g., HCl) and the thiol is extracted with a suitable organic solvent (e.g., diethyl ether).
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The organic extracts are dried and concentrated, and the final product is purified by distillation.
| Parameter | Value |
| Reagents (Step 1) | Triphenylphosphine, Iodine, Imidazole |
| Reagents (Step 2) | Thiourea, Sodium Hydroxide |
| Typical Yield | Good to excellent yields are generally reported for these standard transformations. |
Route B: Synthesis via Mitsunobu Reaction
This route offers a more direct conversion of the alcohol to the thiol via a thioester intermediate, proceeding with inversion of configuration (though not relevant for a primary alcohol).
Caption: Route B: Synthesis of the target thiol via a Mitsunobu reaction.
Experimental Protocol:
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In a flask under an inert atmosphere, dissolve 4,4,5,5,5-pentafluoro-1-pentanol, triphenylphosphine, and thioacetic acid in an anhydrous solvent such as THF.
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Cool the mixture to 0°C and slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD).
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Allow the reaction to warm to room temperature and stir until completion.
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The reaction mixture is then worked up, often by removing the solvent and purifying by chromatography to isolate the intermediate S-(4,4,5,5,5-pentafluoropentyl) thioacetate.
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The thioacetate is then hydrolyzed to the thiol using a base such as sodium hydroxide in methanol, followed by an acidic workup.
| Parameter | Value |
| Reagents | Triphenylphosphine, DIAD/DEAD, Thioacetic Acid |
| Typical Yield | Generally good yields are reported for Mitsunobu reactions with primary alcohols. |
Conclusion
The synthesis of 4,4,5,5,5-pentafluoropentane-1-thiol can be reliably achieved through a multi-step sequence starting from commercially available materials. The initial preparation of 4,4,5,5,5-pentafluoro-1-pentanol is well-documented with high yields. For the subsequent conversion to the thiol, both the alkyl halide/thiourea route and the Mitsunobu reaction present viable and effective strategies, allowing for flexibility in synthetic planning based on available reagents and laboratory capabilities. The protocols provided herein offer a solid foundation for researchers and drug development professionals working on the synthesis of this important fluorinated intermediate.
